BIIL-260 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

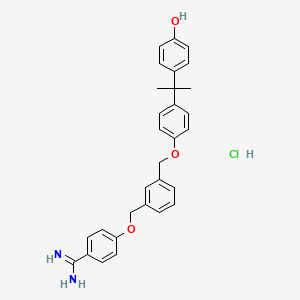

4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFHIWXKXUSXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BIIL-260 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIL-260 hydrochloride is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. As the active metabolite of the prodrug BIIL 284, BIIL-260 competitively and reversibly binds to BLT1, effectively inhibiting the pro-inflammatory signaling cascade initiated by LTB4. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.

Introduction to Leukotriene B4 and its Receptor BLT1

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses.[1] LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor (GPCR), BLT1, which is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and monocytes/macrophages.[1] Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events, leading to a range of pro-inflammatory cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.

This compound: A Selective BLT1 Antagonist

BIIL-260 is the active metabolite of the orally administered prodrug, BIIL 284. Following administration, BIIL 284 is metabolized by ubiquitous esterases to form BIIL-260 and its glucuronidated metabolite, BIIL 315. Both metabolites exhibit high affinity for the LTB4 receptor.[2] BIIL-260 acts as a competitive antagonist at the BLT1 receptor, meaning it binds to the same site as the endogenous ligand LTB4 but does not activate the receptor. This binding is reversible and saturable.[2]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays. These studies have demonstrated its high affinity for the BLT1 receptor and its efficacy in inhibiting LTB4-induced cellular responses.

| Parameter | Value | Cell Type/System | Reference |

| Ki (Binding Affinity) | 1.7 nM | Isolated human neutrophil cell membranes | [2][3] |

| IC50 (Ca2+ Release Inhibition) | 0.82 nM | Human neutrophils | [2][3] |

Table 1: In Vitro Activity of BIIL-260

Molecular Mechanism of Action

Inhibition of LTB4-Induced Signaling Pathways

The binding of LTB4 to BLT1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins, primarily of the Gαi and Gαq families. This activation triggers downstream signaling cascades. BIIL-260, by competitively occupying the LTB4 binding site, prevents this activation and the subsequent signaling events.

The primary signaling pathways inhibited by this compound include:

-

Inhibition of Calcium Mobilization: LTB4 binding to BLT1 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). BIIL-260 potently inhibits this LTB4-induced intracellular calcium release.[2][3]

-

Modulation of Cyclic Adenosine Monophosphate (cAMP) Levels: LTB4 signaling through Gαi inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP is associated with various pro-inflammatory responses in neutrophils. By blocking LTB4 binding, BIIL-260 is expected to prevent this decrease in cAMP.

The following diagram illustrates the LTB4 signaling pathway and the point of intervention by this compound.

Figure 1: LTB4 Signaling Pathway and Inhibition by BIIL-260. This diagram illustrates the activation of the BLT1 receptor by LTB4, leading to downstream signaling cascades that result in pro-inflammatory responses. BIIL-260 acts as a competitive antagonist, blocking the binding of LTB4 and inhibiting these pathways.

Structural Basis of BIIL-260 Interaction with BLT1

The crystal structure of the BLT1 receptor in complex with BIIL-260 has been elucidated (PDB ID: 5X33), providing detailed insights into their molecular interaction.[4][5] BIIL-260 binds to a pocket within the transmembrane helices of the BLT1 receptor. The benzamidine (B55565) moiety of BIIL-260 plays a critical role in this interaction, forming a salt bridge with Asp66 in transmembrane helix 2 (TM2).[6] This interaction is crucial for the high-affinity binding of BIIL-260. Other key residues involved in the binding of BIIL-260 to BLT1 include Val69 (TM2), Ser106 (TM3), Trp236 (TM6), and Ser276 (TM7).

Figure 2: BIIL-260 Binding Interactions within the BLT1 Receptor. This diagram highlights the key amino acid residues of the BLT1 receptor that interact with BIIL-260. The benzamidine group of BIIL-260 forms a critical salt bridge with Asp66.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. The following sections provide detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of BIIL-260 for the BLT1 receptor.

Objective: To quantify the competitive binding of BIIL-260 to the BLT1 receptor using a radiolabeled LTB4 ligand.

Materials:

-

Membrane preparations from cells expressing the BLT1 receptor (e.g., human neutrophils or a recombinant cell line).

-

Radiolabeled LTB4 (e.g., [3H]LTB4).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

96-well microplates.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [3H]LTB4 (typically at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, a high concentration of unlabeled LTB4 is used in separate wells. The final volume is brought up with binding buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of BIIL-260 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the BIIL-260 concentration to generate a competition curve. The IC50 value (the concentration of BIIL-260 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of BIIL-260 for the BLT1 receptor.

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional inhibitory activity (IC50) of BIIL-260 on LTB4-induced cellular responses.

Objective: To measure the ability of BIIL-260 to inhibit LTB4-induced increases in intracellular calcium concentration in a cell-based assay.

Materials:

-

Cells expressing the BLT1 receptor (e.g., human neutrophils).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound.

-

LTB4.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence microplate reader with automated injection capabilities.

-

96-well black-walled, clear-bottom microplates.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent dye inside the cell.

-

Pre-incubation with BIIL-260: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound for a defined period.

-

Measurement of Fluorescence: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

-

LTB4 Stimulation: Inject a fixed concentration of LTB4 (typically a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Post-stimulation Measurement: Immediately after LTB4 injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the BIIL-260 concentration. The IC50 value is determined from the resulting dose-response curve.

Figure 4: Intracellular Calcium Mobilization Assay Workflow. This diagram outlines the steps for a functional cell-based assay to measure the inhibitory effect of BIIL-260 on LTB4-induced calcium release.

Pharmacodynamic Effects and Clinical Relevance

Clinical trials have been conducted with the prodrug, BIIL 284, providing insights into the in vivo activity of BIIL-260. In a phase I pharmacokinetics-pharmacodynamics study in patients with rheumatoid arthritis, oral administration of BIIL 284 resulted in a dose-dependent inhibition of LTB4-induced upregulation of CD11b/CD18 (Mac-1) on peripheral blood neutrophils.[1] This demonstrates that BIIL-260 can effectively antagonize the pro-inflammatory actions of LTB4 in a clinical setting. However, in a phase II trial in patients with active rheumatoid arthritis, BIIL 284 showed only modest improvements in disease activity.[1][7] Another phase II trial in patients with cystic fibrosis was terminated early due to an increase in pulmonary-related adverse events in the treatment group.[8] These findings suggest that while BIIL-260 is a potent LTB4 antagonist, the therapeutic role of targeting the LTB4/BLT1 pathway may be complex and context-dependent.

Conclusion

This compound is a high-affinity, selective antagonist of the LTB4 receptor, BLT1. Its mechanism of action involves the competitive and reversible blockade of LTB4 binding, leading to the inhibition of key pro-inflammatory signaling pathways, most notably the mobilization of intracellular calcium. The detailed understanding of its molecular interactions with the BLT1 receptor provides a strong basis for its characterization as a potent anti-inflammatory agent. While clinical outcomes with its prodrug have been mixed, the data presented in this technical guide underscore the well-defined and potent mechanism of action of this compound, making it a valuable tool for research into the role of the LTB4/BLT1 axis in health and disease.

References

- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rcsb.org [rcsb.org]

- 5. wwPDB: pdb_00005x33 [wwpdb.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

BIIL-260 Hydrochloride: A Potent Leukotriene B4 Receptor Antagonist for Inflammatory Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor.[1][2] It is the active metabolite of the prodrug BIIL 284.[3][4] By competitively and reversibly inhibiting the binding of LTB4 to its receptor, BIIL-260 effectively blocks downstream signaling cascades that are pivotal in mediating inflammatory responses.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, key quantitative data from in vitro and in vivo studies, detailed experimental protocols for its evaluation, and a visualization of the LTB4 signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Core Compound Properties

BIIL-260 is a non-peptidic small molecule that exhibits high affinity and selectivity for the LTB4 receptor.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 4-[(3-{4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxymethyl}phenyl)methoxy]benzene-1-carboximidamide hydrochloride | [3] |

| Molecular Formula | C30H30N2O3 · HCl | [3][5] |

| Molecular Weight | 503.04 g/mol (hydrochloride salt) | [5] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. | [3] |

Mechanism of Action: Antagonism of the LTB4 Receptor

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammation.[6] Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor (GPCR), BLT1.[6][7] BIIL-260 exerts its anti-inflammatory effects by acting as a competitive antagonist at the BLT1 receptor.[1][2]

Upon binding of LTB4 to the BLT1 receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o and Gq subfamilies.[7] This activation initiates a cascade of intracellular signaling events, including:

-

Phospholipase C (PLC) Activation: Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores.[1][4]

-

Protein Kinase C (PKC) Activation: Stimulated by DAG and calcium.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: Including ERK phosphorylation.[8][9]

These signaling events culminate in various cellular responses that are central to the inflammatory process, such as chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS) in immune cells like neutrophils.[9]

BIIL-260 competitively inhibits the binding of LTB4 to the BLT1 receptor, thereby preventing the initiation of these downstream signaling pathways and abrogating the pro-inflammatory cellular responses.[1][2][4]

Signaling Pathway of LTB4 Receptor Activation and Inhibition by BIIL-260

Caption: LTB4 signaling and BIIL-260 inhibition.

Quantitative Data Summary

The potency and efficacy of BIIL-260 and its related compounds have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Assay | Species/Cell Type | Parameter | Value (nM) | Reference |

| BIIL-260 | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki | 1.7 | [1][2] |

| BIIL-260 | LTB4-induced Ca2+ Release | Human Neutrophils | IC50 | 0.82 | [1][10] |

| BIIL 315 (Glucuronide Metabolite) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki | 1.9 | [4] |

| BIIL 315 (Glucuronide Metabolite) | LTB4-induced Ca2+ Release | Human Neutrophils | IC50 | 0.75 | [4] |

| BIIL 284 (Prodrug) | LTB4 Receptor Binding | Human Neutrophil Membranes | Ki | 230 | [11] |

Table 2: In Vivo Efficacy of the Prodrug BIIL 284

| Model | Species | Endpoint | Parameter | Value (mg/kg, p.o.) | Reference |

| LTB4-induced Ear Inflammation | Mouse | Inhibition of Inflammation | ED50 | 0.008 | [4] |

| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Chemotaxis | ED50 | 0.03 | [4] |

| LTB4-induced Neutropenia | Monkey | Inhibition of Neutropenia | ED50 | 0.004 | [4] |

| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Expression | ED50 | 0.05 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay for LTB4 Receptor

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like BIIL-260 for the LTB4 receptor.

Objective: To measure the competitive inhibition of a radiolabeled LTB4 ligand ([3H]LTB4) binding to its receptor by BIIL-260.

Materials:

-

Isolated human neutrophil cell membranes

-

[3H]LTB4 (radioligand)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of human neutrophil membranes in the assay buffer to a final protein concentration of approximately 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer or unlabeled LTB4 (for non-specific binding).

-

50 µL of various concentrations of this compound (or vehicle control).

-

50 µL of [3H]LTB4 at a fixed concentration (typically near its Kd value).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters in the 96-well filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of excess unlabeled LTB4) from total binding (counts in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the BIIL-260 concentration.

-

Determine the IC50 value (the concentration of BIIL-260 that inhibits 50% of the specific [3H]LTB4 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 7. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. Pardon Our Interruption [opnme.com]

The Role of BIIL-260 Hydrochloride in Anti-Inflammatory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is a potent, long-acting, and orally active antagonist of the leukotriene B₄ (LTB₄) receptor, demonstrating significant anti-inflammatory properties. As the active metabolite of the prodrug BIIL 284, BIIL-260 competitively and reversibly inhibits the binding of LTB₄ to its G-protein coupled receptor (GPCR) on the surface of immune cells, particularly neutrophils. This blockade disrupts the downstream signaling cascade responsible for key inflammatory processes, including intracellular calcium mobilization, chemotaxis, and the upregulation of adhesion molecules. This technical guide provides an in-depth analysis of the mechanism of action of BIIL-260, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Leukotriene B₄ is a powerful lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It plays a pivotal role in the initiation and amplification of the acute inflammatory response by attracting and activating leukocytes.[1] LTB₄ exerts its effects through binding to specific high-affinity receptors, primarily the BLT1 receptor, which is predominantly expressed on leukocytes such as neutrophils, eosinophils, and monocytes/macrophages.[1] Consequently, antagonism of the LTB₄ receptor represents a compelling therapeutic strategy for a range of inflammatory diseases.

This compound has emerged as a highly potent and selective LTB₄ receptor antagonist.[2][3][4] It is the active form of the prodrug BIIL 284 (amelubant), which is converted to BIIL-260 and its glucuronidated metabolite, BIIL 315, by ubiquitous esterases following oral administration.[1][5] Both BIIL-260 and BIIL-315 exhibit high affinity for the LTB₄ receptor, effectively inhibiting its pro-inflammatory signaling.[5]

Mechanism of Action

The anti-inflammatory activity of this compound is rooted in its competitive antagonism of the LTB₄ receptor. By binding to this receptor, BIIL-260 prevents the binding of the endogenous ligand LTB₄, thereby inhibiting the downstream signaling events that orchestrate the inflammatory cascade. The interaction of BIIL-260 with the LTB₄ receptor is characterized as saturable, reversible, and competitive.[2][4][6]

The primary consequences of LTB₄ receptor blockade by BIIL-260 include:

-

Inhibition of Chemotaxis: LTB₄ is a potent chemoattractant for neutrophils, guiding them to sites of inflammation. By blocking the LTB₄ receptor, BIIL-260 inhibits this directed migration of neutrophils.

-

Suppression of Leukocyte Activation: LTB₄ binding to its receptor triggers a cascade of intracellular events leading to leukocyte activation. This includes the upregulation of adhesion molecules, such as Macrophage-1 antigen (Mac-1), which is composed of CD11b/CD18.[5] BIIL-260 attenuates this activation process.

-

Reduction of Intracellular Calcium Mobilization: A key signaling event following LTB₄ receptor activation is the release of intracellular calcium (Ca²⁺), which acts as a second messenger to initiate various cellular responses. BIIL-260 potently inhibits this LTB₄-induced calcium flux.[4][5][6]

While the initial query considered a potential role in modulating LFA-1/ICAM-1 interactions, the available evidence strongly indicates that the primary anti-inflammatory mechanism of BIIL-260 is centered on the LTB₄ receptor pathway and its influence on neutrophil chemotaxis and activation, including the upregulation of β2-integrins like Mac-1 (CD11b/CD18), rather than a direct effect on LFA-1 (CD11a/CD18) and its interaction with ICAM-1.

Quantitative Data

The potency of this compound and its related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Compound | Assay | Target | Value | Reference |

| This compound | Receptor Binding (Human Neutrophil Membranes) | LTB₄ Receptor | Kᵢ = 1.7 nM | [2][4][6] |

| BIIL-315 (Glucuronide Metabolite) | Receptor Binding (Human Neutrophil Membranes) | LTB₄ Receptor | Kᵢ = 1.9 nM | [5] |

| BIIL-260 | LTB₄-induced Intracellular Ca²⁺ Release (Human Neutrophils) | LTB₄ Receptor | IC₅₀ = 0.82 nM | [4][5][6] |

| BIIL-315 (Glucuronide Metabolite) | LTB₄-induced Intracellular Ca²⁺ Release (Human Neutrophils) | LTB₄ Receptor | IC₅₀ = 0.75 nM | [5] |

Table 1: In Vitro Potency of BIIL-260 and its Metabolite

| Compound (Prodrug) | In Vivo Model | Endpoint | Value | Reference |

| BIIL 284 | LTB₄-induced Mouse Ear Inflammation | Inhibition of Inflammation | ED₅₀ = 0.008 mg/kg p.o. | [5] |

| BIIL 284 | LTB₄-induced Transdermal Chemotaxis (Guinea Pig) | Inhibition of Chemotaxis | ED₅₀ = 0.03 mg/kg p.o. | [5] |

| BIIL 284 | LTB₄-induced Neutropenia (Monkey) | Inhibition of Neutropenia | ED₅₀ = 0.004 mg/kg p.o. | [5] |

| BIIL 284 | LTB₄-induced Mac-1 Expression (Monkey) | Inhibition of Mac-1 Upregulation | ED₅₀ = 0.05 mg/kg p.o. | [5] |

Table 2: In Vivo Efficacy of the Prodrug BIIL 284

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.

LTB₄ Receptor Binding Assay

This assay quantifies the affinity of a compound for the LTB₄ receptor.

-

Membrane Preparation: Cell membranes are prepared from human neutrophils, which endogenously express the LTB₄ receptor.

-

Radioligand: A radiolabeled form of LTB₄, typically [³H]LTB₄, is used as the ligand.

-

Competitive Binding: A fixed concentration of [³H]LTB₄ is incubated with the neutrophil membranes in the presence of varying concentrations of the test compound (e.g., BIIL-260).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

LTB₄-Induced Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the downstream signaling of the LTB₄ receptor.

-

Cell Preparation: Human neutrophils are isolated from whole blood.

-

Fluorescent Dye Loading: The neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Compound Incubation: The dye-loaded cells are incubated with various concentrations of the test compound (e.g., BIIL-260) or a vehicle control.

-

LTB₄ Stimulation: The cells are then stimulated with a sub-maximal concentration of LTB₄ to induce an increase in intracellular calcium.

-

Data Acquisition: The change in intracellular calcium concentration is measured using a fluorometer by monitoring the ratio of fluorescence at two different excitation wavelengths.

-

Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the LTB₄-induced calcium response, is determined.

In Vivo LTB₄-Induced Mouse Ear Inflammation Model

This model assesses the anti-inflammatory efficacy of a compound in a living organism.

-

Animal Model: Mice are used for this model.

-

Compound Administration: The test compound (e.g., the prodrug BIIL 284) is administered orally (p.o.) at various doses.

-

Induction of Inflammation: A solution of LTB₄ is topically applied to the ears of the mice to induce an inflammatory response, characterized by edema (swelling).

-

Measurement of Inflammation: The degree of ear swelling is quantified by measuring the thickness or weight of the ear punch biopsies at a specific time point after LTB₄ application.

-

Data Analysis: The dose of the compound that produces a 50% reduction in the inflammatory response (ED₅₀) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for evaluating LTB₄ receptor antagonists.

Caption: LTB₄ signaling pathway and the inhibitory action of BIIL-260 HCl.

Caption: General workflow for the evaluation of LTB₄ receptor antagonists.

Clinical Development of the Prodrug BIIL 284

The prodrug of BIIL-260, BIIL 284, has been evaluated in human clinical trials. A notable study was a multi-center, randomized, double-blind, placebo-controlled trial in patients with active rheumatoid arthritis (RA).[1] Patients received daily oral doses of 5 mg, 25 mg, or 75 mg of BIIL 284 or a placebo for three months.[1] The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20). The trial found that while BIIL 284 was safe and well-tolerated, it produced only modest improvements in disease activity that were not statistically significant compared to placebo.[1] This outcome suggests that LTB₄ may not be a major contributor to the inflammatory process in established rheumatoid arthritis.[1]

Another clinical trial investigating BIIL 284 in patients with cystic fibrosis was terminated prematurely due to an observed increase in pulmonary-related serious adverse events in the adult treatment group.

Conclusion

This compound is a potent and selective antagonist of the LTB₄ receptor with well-characterized anti-inflammatory properties. Its mechanism of action, centered on the inhibition of LTB₄-mediated leukocyte chemotaxis and activation, has been substantiated by robust in vitro and in vivo data. While the clinical development of its prodrug, BIIL 284, has not led to a therapeutic approval for the indications studied, this compound remains a valuable pharmacological tool for investigating the role of the LTB₄ pathway in various inflammatory conditions. Further research may yet identify specific inflammatory diseases where the potent LTB₄ antagonism offered by BIIL-260 can provide a significant therapeutic benefit.

References

- 1. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

The Discovery and Development of BIIL-260 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of BIIL-260 and its prodrug, amelubant (BIIL 284). The document details the compound's mechanism of action, summarizes key quantitative pharmacological data, and outlines the experimental methodologies employed in its characterization. Furthermore, it includes visualizations of the LTB4 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of this anti-inflammatory agent.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant and activator of leukocytes, playing a critical role in the pathogenesis of numerous inflammatory diseases. It exerts its effects through binding to high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors on the surface of immune cells. The development of LTB4 receptor antagonists represents a promising therapeutic strategy for a range of inflammatory conditions.

BIIL-260 is the active metabolite of the orally administered prodrug amelubant (BIIL 284). Amelubant itself has negligible affinity for the LTB4 receptor but is rapidly converted to BIIL-260 and its glucuronidated form, BIIL 315, by ubiquitous esterases. Both metabolites are potent and competitive antagonists of the LTB4 receptor. This whitepaper will focus on the pharmacological profile and development of this compound.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of the LTB4 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by LTB4. This, in turn, inhibits key inflammatory responses such as neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.

LTB4 Signaling Pathway

The binding of LTB4 to its G-protein coupled receptor (GPCR), primarily BLT1 on neutrophils, initiates a signaling cascade that is central to its pro-inflammatory effects. The pathway is predominantly mediated through the Gαq/11 family of G proteins.

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for BIIL-260 and its prodrug, amelubant (BIIL 284).

In Vitro Activity

| Compound | Assay | Target/Cell Line | Parameter | Value (nM) | Reference(s) |

| BIIL-260 | Receptor Binding | LTB4 Receptor (Human Neutrophil Membranes) | Kᵢ | 1.7 | |

| BIIL-260 | Intracellular Ca²⁺ Release | Human Neutrophils | IC₅₀ | 0.82 | |

| BIIL 315 | Receptor Binding | LTB4 Receptor (Human Neutrophil Membranes) | Kᵢ | 1.9 | |

| BIIL 315 | Intracellular Ca²⁺ Release | Human Neutrophils | IC₅₀ | 0.75 | |

| Amelubant (BIIL 284) | Receptor Binding | LTB4 Receptor (Vital Cells) | Kᵢ | 221 | |

| Amelubant (BIIL 284) | Receptor Binding | LTB4 Receptor (Membranes) | Kᵢ | 230 |

In Vivo Activity of Amelubant (BIIL 284)

| Animal Model | Endpoint | Parameter | Value (mg/kg, p.o.) | Reference(s) |

| Mouse | LTB4-induced Ear Inflammation | ED₅₀ | 0.008 | |

| Guinea Pig | LTB4-induced Transdermal Chemotaxis | ED₅₀ | 0.03 | |

| Monkey | LTB4-induced Neutropenia | ED₅₀ | 0.004 | |

| Monkey | LTB4-induced Mac-1 Expression | ED₅₀ | 0.05 |

Experimental Protocols

While the seminal publication by Birke et al. (2001) provides an overview of the methodologies used, detailed step-by-step protocols are not publicly available. The following sections outline the general procedures for the key experiments based on available information and standard laboratory practices.

LTB4 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity (Kᵢ) of a test compound for the LTB4 receptor.

General Procedure:

-

Membrane Preparation: Human neutrophils are isolated from peripheral blood. The cells are lysed, and the membrane fraction containing the LTB4 receptors is isolated by centrifugation.

-

Incubation: The prepared membranes are incubated in a buffer solution with a constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of the unlabeled test compound (BIIL-260).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the LTB4-induced increase in intracellular calcium concentration.

General Procedure:

-

Cell Preparation: Human neutrophils are isolated and suspended in a suitable buffer.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.

-

Compound Incubation: The dye-loaded cells are incubated with varying concentrations of BIIL-260.

-

Stimulation and Measurement: The cells are then stimulated with LTB4, and the change in fluorescence is measured using a fluorometer or a fluorescence microscope. Fura-2 is a ratiometric dye, meaning its fluorescence emission changes upon binding to calcium, and the ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of BIIL-260 is determined by measuring the reduction in the LTB4-induced calcium peak, and an IC₅₀ value is calculated.

In Vivo Models of Inflammation

This model assesses the ability of an orally administered compound to inhibit LTB4-induced ear edema.

General Procedure:

-

Compound Administration: Amelubant (BIIL 284) is administered orally to mice.

-

Induction of Inflammation: After a specified time, a solution of LTB4 is topically applied to the ear of the mice.

-

Assessment of Edema: The thickness of the ear is measured at various time points after LTB4 application using a micrometer. The difference in ear thickness before and after LTB4 application is a measure of the inflammatory edema.

-

Data Analysis: The percentage inhibition of ear swelling by the test compound is calculated, and an ED₅₀ value is determined.

This model evaluates the effect of an orally administered compound on LTB4-induced leukocyte infiltration into the skin.

General Procedure:

-

Compound Administration: Amelubant (BIIL 284) is administered orally to guinea pigs.

-

Induction of Chemotaxis: LTB4 is injected intradermally into the skin of the guinea pigs.

-

Assessment of Leukocyte Infiltration: After a defined period, skin biopsies are taken from the injection site. The extent of leukocyte infiltration, primarily neutrophils, is quantified. This can be done by histological examination or by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils.

-

Data Analysis: The inhibition of leukocyte infiltration by the test compound is calculated, and an ED₅₀ value is determined.

Clinical Development of Amelubant (BIIL 284)

A clinical trial was conducted to evaluate the efficacy and safety of amelubant in patients with active rheumatoid arthritis.

Study Design

-

Phase: Phase II

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Population: Patients with active rheumatoid arthritis.

-

Intervention: Oral doses of amelubant (5 mg, 25 mg, and 75 mg once daily) or placebo for 3 months.

-

Primary Endpoint: Percentage of patients achieving an American College of Rheumatology 20% (ACR20) response.

Clinical Trial Workflow

Results and Conclusion

The clinical trial showed that while there was a trend towards improvement in the higher dose groups (25 mg and 75 mg) of amelubant compared to placebo, the differences did not reach statistical significance for the primary endpoint (ACR20 response). The treatment was found to be safe and well-tolerated. The study concluded that LTB4 may not be a major contributor to the inflammatory process in established rheumatoid arthritis.

Conclusion

This compound is a potent and selective LTB4 receptor antagonist with demonstrated efficacy in preclinical models of inflammation. Its development as the active metabolite of the oral prodrug amelubant represented a promising approach to treating inflammatory diseases. However, a Phase II clinical trial in rheumatoid arthritis did not demonstrate statistically significant efficacy, suggesting that LTB4 antagonism may not be a broadly effective strategy for this complex disease. Despite this outcome, the discovery and development of BIIL-260 have provided valuable insights into the role of the LTB4 pathway in inflammation and serve as an important case study for drug development professionals. Further research may explore the potential of BIIL-260 in other inflammatory conditions where LTB4 plays a more central pathogenic role.

BIIL-260 Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of BIIL-260 hydrochloride (CAS RN: 192581-24-1), a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the development of novel anti-inflammatory therapeutics.

BIIL-260 is the biologically active metabolite of the prodrug BIIL-284. The conversion of BIIL-284 to BIIL-260 is a critical step for its pharmacological activity, and understanding the physicochemical characteristics of the hydrochloride salt is paramount for its application in research and development.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information has been compiled from various scientific sources and supplier technical data sheets.

| Property | Value | Source(s) |

| Chemical Formula | C30H31ClN2O3 | [1] |

| Molecular Weight | 503.04 g/mol | [1] |

| CAS Number | 192581-24-1 | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO (125 mg/mL) | [3] |

| Stability | Stable for a few weeks during ordinary shipping. For long-term storage, it should be kept at -20°C. | [1] |

| Melting Point | Data not available in the public domain. | |

| pKa | Data not available in the public domain. |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of small molecule drug candidates are provided below. While the specific protocols used for this compound are not publicly available, the following represent standard, widely accepted methodologies in the pharmaceutical sciences.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, DMSO) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Sampling and Analysis: A sample of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the sample is then determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard pharmacopeial procedure.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded. The range between these two temperatures is reported as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a common method for its determination.[3][4][5]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or acetonitrile (B52724) if aqueous solubility is low.[3]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[3]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[3]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[3]

Visualizing the Biological Context of BIIL-260

To better understand the mechanism of action and metabolic activation of BIIL-260, the following diagrams illustrate the relevant biological pathways.

References

An In-depth Technical Guide to BIIL-260 Hydrochloride (CAS Number: 192581-24-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. It is the biologically active metabolite of the prodrug BIIL 284 (amelubant). By competitively inhibiting the binding of LTB4 to its receptor, this compound effectively blocks the pro-inflammatory signaling cascade initiated by this potent lipid mediator. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.

Introduction

Leukotriene B4 (LTB4) is a powerful inflammatory mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a critical role in the pathogenesis of numerous inflammatory diseases by promoting neutrophil chemotaxis, activation, and degranulation, as well as stimulating the production of pro-inflammatory cytokines. The biological effects of LTB4 are primarily mediated through its interaction with two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.

This compound has emerged as a valuable research tool for investigating the role of the LTB4/BLT1 signaling axis in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at evaluating the therapeutic potential of BLT1 receptor antagonism in inflammatory conditions.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 192581-24-1 |

| Molecular Formula | C₃₀H₃₁ClN₂O₃ |

| Molecular Weight | 503.04 g/mol |

Table 2: In Vitro Pharmacological Data for BIIL-260

| Parameter | Species | Assay System | Value | Reference |

| Ki (LTB4 Receptor) | Human | Neutrophil cell membranes | 1.7 nM | [1] |

| IC50 (LTB4-induced Ca²⁺ release) | Human | Neutrophils | 0.82 nM | [1][2] |

Table 3: In Vivo Pharmacological Data for the Prodrug BIIL 284

| Parameter | Species | Model | Value (ED50) | Reference |

| Inhibition of LTB4-induced ear inflammation | Mouse | - | 0.008 mg/kg, p.o. | [1] |

| Inhibition of LTB4-induced chemotaxis | Guinea Pig | - | 0.03 mg/kg, p.o. | [1] |

| Inhibition of LTB4-induced neutropenia | Monkey | - | 0.004 mg/kg, p.o. | [1] |

Mechanism of Action and Signaling Pathway

BIIL-260 acts as a competitive antagonist at the BLT1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand LTB4. This blockade inhibits the subsequent G-protein coupling and downstream intracellular signaling cascades that are responsible for the pro-inflammatory effects of LTB4.

The signaling pathway initiated by LTB4 binding to the BLT1 receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway and the inhibitory action of BIIL-260 is depicted below.

Caption: LTB4 Signaling Pathway and Inhibition by BIIL-260.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.

LTB4 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of BIIL-260 for the LTB4 receptor.

Caption: Workflow for LTB4 Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Isolate cell membranes from human neutrophils or a cell line stably expressing the human BLT1 receptor.[1]

-

Binding Reaction: In a suitable assay buffer, incubate the cell membranes with a fixed concentration of radiolabeled LTB4 (e.g., [³H]-LTB4) and a range of concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for a defined period (e.g., 60 minutes).

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BIIL-260 concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the ability of BIIL-260 to inhibit LTB4-induced neutrophil migration.

Caption: Workflow for Neutrophil Chemotaxis Assay.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pore size).

-

Chemoattractant and Inhibitor: Add LTB4 to the lower chamber of the assay plate. In test wells, also add varying concentrations of this compound.

-

Cell Seeding: Resuspend the isolated neutrophils in an appropriate assay medium and add them to the upper chamber of the plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by various methods, including manual cell counting with a microscope, or by using fluorescent dyes that label the migrated cells.

-

Data Analysis: Determine the concentration of BIIL-260 that inhibits 50% of the LTB4-induced neutrophil chemotaxis (IC50).

Synthesis and Metabolism

References

- 1. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-activity relationships study of two series of leukotriene B4 antagonists: novel indolyl and naphthyl compounds substituted with a 2-[methyl(2-phenethyl)amino]-2-oxoethyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trisubstituted benzene leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

BIIL-260 Hydrochloride: An In-Depth Technical Guide to the Active Metabolite of BIIL 284

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIL 284 (amelubant) is a potent and orally active antagonist of the leukotriene B4 (LTB4) receptor, which was developed for the treatment of inflammatory diseases. However, BIIL 284 itself is a prodrug with negligible affinity for the LTB4 receptor. Its therapeutic effects are mediated through its rapid and extensive conversion to the active metabolite, BIIL-260, and its subsequent glucuronidated form, BIIL-315. This technical guide provides a comprehensive overview of BIIL-260 hydrochloride, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and its role as the primary active moiety of BIIL 284.

Metabolic Pathway of BIIL 284

BIIL 284 is readily metabolized in vivo by ubiquitous esterases, primarily in the gut wall, to form BIIL-260.[1] This active metabolite can then undergo further phase II metabolism via UDP-glucuronyl-transferases to yield BIIL-315, which is the predominant active metabolite found in human plasma.[1][2] Both BIIL-260 and BIIL-315 are potent antagonists of the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2).[2]

Quantitative Pharmacological Data

The pharmacological activity of BIIL-260 and its parent compound and metabolites has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

| Compound | Target | Assay | Value | Reference |

| BIIL-260 | LTB4 Receptor (human neutrophil membranes) | Ki | 1.7 nM | [3][4] |

| BIIL-315 | LTB4 Receptor (human neutrophil membranes) | Ki | 1.9 nM | [3] |

| BIIL 284 | LTB4 Receptor | Ki | 230 nM | [1] |

| BIIL-260 | LTB4-induced Ca2+ release (human neutrophils) | IC50 | 0.82 nM | [3][4] |

| BIIL-315 | LTB4-induced Ca2+ release (human neutrophils) | IC50 | 0.75 nM | [1][3] |

Table 2: In Vivo Efficacy of BIIL 284 (Oral Administration)

| Model | Endpoint | ED50 | Reference |

| LTB4-induced mouse ear inflammation | Inhibition of inflammation | 0.008 mg/kg | [3] |

| LTB4-induced transdermal chemotaxis in guinea pigs | Inhibition of chemotaxis | 0.03 mg/kg | [3] |

| LTB4-induced neutropenia in monkeys | Inhibition of neutropenia | 0.004 mg/kg | [3] |

| LTB4-induced Mac1-expression in monkeys | Inhibition of Mac1 expression | 0.05 mg/kg | [3] |

LTB4 Signaling Pathway and Mechanism of Action of BIIL-260

Leukotriene B4 is a potent lipid mediator of inflammation that exerts its effects by binding to the G-protein coupled receptors, BLT1 and BLT2, on the surface of immune cells, particularly neutrophils.[5][6] This binding initiates a signaling cascade that leads to a variety of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. BIIL-260 acts as a competitive antagonist at these receptors, thereby blocking the downstream signaling events.[3]

Experimental Protocols

Radioligand Binding Assay for LTB4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of BIIL-260 for the LTB4 receptor.

Materials:

-

[3H]LTB4 (radioligand)

-

Human neutrophil membrane preparations

-

This compound (test compound)

-

Unlabeled LTB4 (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the human neutrophil membrane preparation, a fixed concentration of [3H]LTB4, and varying concentrations of BIIL-260.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination of Binding: Terminate the reaction by rapid filtration of the reaction mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of BIIL-260 that inhibits 50% of the specific binding of [3H]LTB4 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of LTB4-induced intracellular calcium mobilization in human neutrophils and its inhibition by BIIL-260 using the fluorescent calcium indicator Fura-2 AM.

Materials:

-

Isolated human neutrophils

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

LTB4 (stimulant)

-

This compound (test compound)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading: Incubate isolated human neutrophils with Fura-2 AM and a small amount of Pluronic F-127 in HBSS in the dark at 37°C for approximately 45-60 minutes.[7]

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.

-

Compound Incubation: Incubate the Fura-2-loaded cells with varying concentrations of BIIL-260.

-

Stimulation and Measurement: Stimulate the cells with a sub-maximal concentration of LTB4 and immediately begin measuring the fluorescence intensity. Excite the cells alternately at 340 nm and 380 nm, and measure the emission at ~510 nm.[7][8][9]

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). The increase in this ratio corresponds to an increase in intracellular calcium. Determine the IC50 value for BIIL-260 by plotting the inhibition of the LTB4-induced calcium response against the concentration of BIIL-260.

Conclusion

This compound is the primary active metabolite of the prodrug BIIL 284, demonstrating high affinity and potent antagonism at LTB4 receptors. The in vitro and in vivo data clearly establish its role in mediating the anti-inflammatory effects of its parent compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of LTB4 receptor antagonists and their therapeutic potential. For researchers in the field of inflammation and drug development, a thorough understanding of the metabolic activation and pharmacological profile of compounds like BIIL-260 is crucial for the design and interpretation of preclinical and clinical studies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hellobio.com [hellobio.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

The pharmacokinetics and pharmacodynamics of BIIL-260 hydrochloride

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of BIIL-260 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. It is the active metabolite of the prodrug amelubant (BIIL 284).[1][2][3][4][5][6] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, including data on its metabolism, in vitro and in vivo potency, and mechanism of action. Experimental protocols for key assays and visualizations of relevant biological pathways are also detailed to provide a thorough resource for researchers in the field of inflammation and drug development.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in the inflammatory response.[7][8] It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation.[8][9] LTB4 exerts its effects through two G-protein coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[10] Antagonism of the LTB4 receptor, particularly BLT1, represents a promising therapeutic strategy for a variety of inflammatory diseases.

This compound is a highly potent and selective antagonist of the LTB4 receptor.[1][2] It is the active form of the orally administered prodrug, amelubant (BIIL 284).[3][4][6] The prodrug approach was designed to enhance the oral bioavailability of the active compound.

Pharmacokinetics

Metabolism and Bioavailability

BIIL-260 is not administered directly but is formed in vivo from the prodrug amelubant (BIIL 284).[3][4][6]

-

Prodrug Conversion: Following oral administration, amelubant is rapidly metabolized by ubiquitous esterases into its active metabolites: BIIL-260 and its glucuronidated form, BIIL-315.[3][11]

-

Systemic Exposure: Clinical studies in patients with rheumatoid arthritis have shown that the plasma concentration of the active metabolite BIIL-315 increases proportionally with the dose of amelubant administered.[9] Steady-state concentrations are typically reached within 3 to 4 days of once-daily dosing.[9]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of amelubant and its active metabolites.

| Parameter | Compound | Value | Species | Source |

| Binding Affinity (Ki) | ||||

| BIIL-260 | 1.7 nM | Human (neutrophil membranes) | [11] | |

| BIIL-315 | 1.9 nM | Human (neutrophil membranes) | [11] | |

| Amelubant (BIIL 284) | 230 nM | Human (membranes) | [4] | |

| Functional Inhibition (IC50) | ||||

| Ca2+ Release | BIIL-260 | 0.82 nM | Human (neutrophils) | [11] |

| Ca2+ Release | BIIL-315 | 0.75 nM | Human (neutrophils) | [11] |

| In Vivo Efficacy (ED50 of Amelubant) | ||||

| LTB4-induced ear inflammation | Amelubant | 0.008 mg/kg p.o. | Mouse | [11] |

| LTB4-induced chemotaxis | Amelubant | 0.03 mg/kg p.o. | Guinea Pig | [11] |

| LTB4-induced neutropenia | Amelubant | 0.004 mg/kg p.o. | Monkey | [11] |

| LTB4-induced Mac-1 expression | Amelubant | 0.05 mg/kg p.o. | Monkey | [11] |

Pharmacodynamics

Mechanism of Action

BIIL-260 and its glucuronidated metabolite, BIIL-315, are competitive and reversible antagonists of the LTB4 receptor.[9][11] By binding to the BLT1 receptor, they prevent the binding of LTB4 and the subsequent initiation of downstream signaling cascades that lead to leukocyte activation and chemotaxis.[3]

LTB4 Receptor Signaling Pathway

The binding of LTB4 to its receptor, BLT1, triggers a cascade of intracellular events characteristic of GPCR signaling. This ultimately leads to the physiological responses of inflammation. The diagram below illustrates this pathway and the point of inhibition by BIIL-260.

Caption: LTB4 signaling pathway and inhibition by BIIL-260.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized representation based on standard methods for determining the binding affinity of a compound to its receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Human neutrophils are isolated from whole blood and subjected to hypotonic lysis and centrifugation to isolate the cell membrane fraction containing the LTB4 receptors.

-

Binding Reaction: A constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4) is incubated with the neutrophil membranes in the presence of varying concentrations of this compound.

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound [³H]LTB4, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of BIIL-260 that inhibits 50% of [³H]LTB4 binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo LTB4-Induced Ear Inflammation Model

This protocol is a generalized representation based on standard methods for assessing the in vivo anti-inflammatory activity of a compound.

Methodology:

-

Animal Dosing: Mice are orally administered with either vehicle or varying doses of amelubant (the prodrug of BIIL-260).

-

Induction of Inflammation: After a specified period, a solution of LTB4 is topically applied to one ear of each mouse to induce an inflammatory response, characterized by edema.

-

Measurement of Edema: The thickness of both the LTB4-treated and the vehicle-treated contralateral ear is measured using a caliper at various time points after LTB4 application.

-

Data Analysis: The difference in ear thickness between the treated and untreated ears is calculated as a measure of edema. The dose of amelubant that causes a 50% reduction in edema (ED50) compared to the vehicle-treated group is determined.

Clinical Studies

Clinical trials have been conducted with amelubant in several inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.[12][13] While a clinical trial in rheumatoid arthritis showed that amelubant was safe and well-tolerated, it only produced modest improvements in disease activity, suggesting that LTB4 may not be a major contributor to the inflammatory process in this specific disease.[9][12]

Conclusion

This compound, the active metabolite of amelubant, is a potent and selective LTB4 receptor antagonist with demonstrated efficacy in preclinical models of inflammation. Its pharmacokinetic profile is characterized by its formation from an orally administered prodrug, leading to sustained systemic exposure of the active metabolites. While clinical development in some indications has faced challenges, the pharmacological profile of this compound makes it a valuable tool for researchers investigating the role of the LTB4 pathway in various inflammatory diseases.

References

- 1. SID 178102775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIIL 260 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BIIL 260 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]

- 9. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

The Solubility and Stability of BIIL-260 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIL-260 hydrochloride is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways. As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of effective and reliable formulations. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of public data specific to this compound, this guide also incorporates established experimental protocols and theoretical frameworks for assessing the solubility and stability of hydrochloride salts of small molecule drugs. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and formulation development of this compound.

Introduction

Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a crucial role in the pathogenesis of a wide range of inflammatory diseases. By binding to its high-affinity G protein-coupled receptor, BLT1, LTB4 mediates the recruitment and activation of leukocytes, leading to tissue inflammation and damage. This compound, a selective LTB4 receptor antagonist, has emerged as a promising therapeutic candidate for the management of these inflammatory conditions.

The successful development of a pharmaceutical agent is critically dependent on its physicochemical properties. Solubility influences bioavailability and the feasibility of different dosage forms, while stability determines the shelf-life, storage conditions, and potential for degradation, which can impact both efficacy and safety. This guide synthesizes the available information on the solubility and stability of this compound and provides detailed, generalized experimental protocols for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. The hydrochloride salt form of BIIL-260 is intended to enhance its aqueous solubility. However, available data on its solubility is limited and shows some variability.

Reported Solubility Data

Quantitative solubility data for this compound is primarily available for organic solvents, with some discrepancy between different suppliers.

| Solvent | Reported Solubility | Concentration (mM) | Notes | Source(s) |

| DMSO | 125 mg/mL | 248.49 | Ultrasonic assistance required; hygroscopic nature of DMSO can affect solubility. | MedChemExpress |

| DMSO | 100 mg/mL | 198.8 | Sonication required. | TargetMol |

| DMSO | 2 mg/mL | 3.98 | Clear solution. | Sigma-Aldrich |

| DMSO | 20 mg/mL | 39.76 | Clear solution. | Sigma-Aldrich |

| Water | 2 mg/mL | 3.98 | Clear solution. | Sigma-Aldrich |

It is crucial for researchers to experimentally determine the solubility of this compound from their specific batch in relevant solvents and biological media.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene (B89431) glycol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a validated analytical method for this compound quantification

-

pH meter

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-